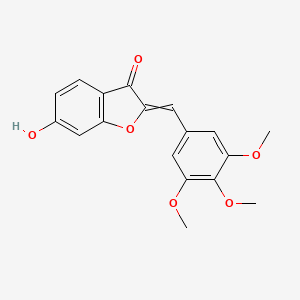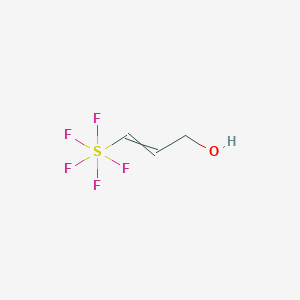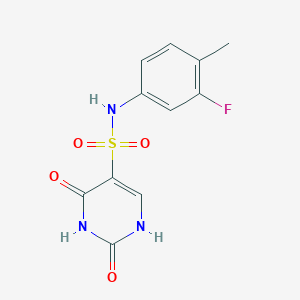![molecular formula C30H44O3 B14093027 1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)
1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ochraceolide A is a triterpene lactone isolated from the Celastraceae family, specifically from the stem bark of Kokoona ochracea, Lophope-talum wallichii, and Cassine xylocarpa . It has a lupane skeleton and consists of four fused six-membered rings and two five-membered rings . This compound has shown significant cytotoxic activity against various cancer cell lines .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Ochraceolide A undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, which may affect its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ochraceolide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of triterpene lactones.
Industry: The compound’s unique structure and biological activity make it a potential candidate for the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Ochraceolide A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins . This inhibition can disrupt the function of proteins essential for cancer cell growth and survival. Additionally, Ochraceolide A’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
. Similar compounds include:
- Ochraceolide B
- Ochraceolide C
- Ochraceolide D
- Ochraceolide E
These compounds share a similar lupane skeleton but differ in their functional groups and biological activities. Ochraceolide A is unique due to its significant cytotoxic activity and its potential as a therapeutic agent for various cancers .
Propriétés
Formule moléculaire |
C30H44O3 |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione |
InChI |
InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3 |
Clé InChI |
YCZVTFNLKYNKPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092947.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B14092952.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide](/img/structure/B14092959.png)
![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14092964.png)
![8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092969.png)
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092972.png)


![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)

![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)

![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093036.png)
![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
